molecular formula C6H11N3O B1276875 2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol CAS No. 51546-08-8

2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol

Cat. No. B1276875
CAS RN: 51546-08-8
M. Wt: 141.17 g/mol
InChI Key: ANQYOZSPKNDFPD-UHFFFAOYSA-N
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Description

The compound "2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol" is a derivative of the pyrazole class, which is known for its diverse pharmacological activities. Pyrazole derivatives have been extensively studied due to their potential therapeutic applications. The compound is structurally related to the 3,5-diphenyl-1H-pyrazole derivatives and 3-pyrazolone derivatives, which have been reported to exhibit a range of biological activities including local anesthetic, analgesic, anti-inflammatory, antipyretic, and platelet antiaggregating effects .

Synthesis Analysis

The synthesis of related pyrazole derivatives has been described in the literature. For instance, the synthesis of 4-amino-3,5-diphenyl-1H-pyrazole-1-ethanol and its N-substituted derivatives has been achieved, which suggests that similar synthetic routes could be applicable for the synthesis of "2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol" . The synthetic approach typically involves the introduction of amino and hydroxyethyl groups to the pyrazole core, which can be further modified to obtain various N-substituted derivatives.

Molecular Structure Analysis

Although the exact molecular structure of "2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol" is not provided, the structure of a closely related compound, 5-amino-2-phenyl-4-(9H-thioxanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one, has been elucidated using X-ray diffraction . This analysis revealed the presence of intramolecular hydrogen bonding and the preferred tautomeric form of the pyrazolone ring in the solid state. Such structural insights are valuable for understanding the conformational preferences and potential reactivity of the compound .

Chemical Reactions Analysis

The chemical reactivity of pyrazole derivatives is influenced by the presence of amino and hydroxyethyl groups. These functional groups can participate in various chemical reactions, such as hydrogen bonding, which can affect the compound's biological activity. For example, the 5-amino group in the related compound forms an intramolecular hydrogen bond with the sulfur atom of the thioxanthene ring, which could be indicative of the potential for intermolecular interactions in "2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol" .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of substituents like amino and hydroxyethyl groups can enhance the solubility in polar solvents and may also influence the compound's stability and melting point. The pharmacological properties, including local anesthetic and analgesic activities, are also closely related to the compound's chemical structure . The specific properties of "2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol" would need to be empirically determined, but can be inferred to some extent from related compounds.

Scientific Research Applications

Intelligence Way from Eco-friendly Synthesis Strategy of New Heterocyclic Pyrazolic Carboxylic α-Amino Esters

This study focuses on the eco-friendly synthesis of new pyrazolyl α-amino esters derivatives. The research involves computational studies to ensure the feasibility of the reactions, followed by the establishment of economical synthesis strategies. These strategies yield new active biomolecules via the O-alkylation reaction between methyl α-azidoglycinate N-benzoylated and primary pyrazole alcohols, achieving overall yields of 73.5% to 87%. The synthesized heterocyclic systems are characterized by 1H NMR, 13C NMR, and MS techniques, demonstrating good correlation between experimental and computational studies (Mabrouk et al., 2020).

Hydrogen-Bonded Structures

Two Isomeric Reaction Products

This research explores the hydrogen-bonded structures of methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and its isomer, methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate. The study reveals complex hydrogen-bonded sheets and chains, highlighting the molecule's polarized molecular-electronic structure and its hydrogen-bonding capabilities (Portilla et al., 2007).

Biological and Chemical Properties

Synthesis, Characterization, X-Ray Crystal Study and Bioactivities of Pyrazole Derivatives

This study synthesizes and characterizes various pyrazole derivatives, investigating their biological activity against breast cancer and microbes. The structural analysis is complemented by theoretical calculations of physical and chemical properties, providing insights into the origin of biological activity (Titi et al., 2020).

Cytotoxic Activity

New Synthesis of Two Tridentate Bipyrazolic Compounds and Their Cytotoxic Activity

This paper reports the synthesis of two new tridentate bipyrazolic compounds and examines their cytotoxic properties in vitro on two tumor cell lines. The study assesses the concentration required to induce 50% of lysis (IC50) and finds a strong dependence of cytotoxic activity on the substituents linked to the aminic nitrogen and pyrazolic rings (Kodadi et al., 2007).

properties

IUPAC Name

2-(5-amino-3-methylpyrazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-5-4-6(7)9(8-5)2-3-10/h4,10H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQYOZSPKNDFPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407559
Record name 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol

CAS RN

51546-08-8
Record name 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 16.4 g (0.2 mol) of 3-aminocrotononitrile in 100 cm3 of n-pentanol were added 16.7 g (0.22 mol) of β-hydroxyethylhydrazine and the mixture was then heated at reflux for 12 hours. The n-pentanol was subsequently distilled off under reduced pressure. A thick oil was obtained, which crystallizes by addition of 150 cm3 of isopropyl ether. A beige solid was obtained, which was filtered off on a sinter funnel. After drying under vacuum at 40° C., 18 g of the expected product were obtained in the form of a beige solid, the melting point of which was from 66 to 68° C.
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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